5-Ethoxy-2-(methylthio)-4-pyrimidinamine

Catalog No.
S14484494
CAS No.
M.F
C7H11N3OS
M. Wt
185.25 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Ethoxy-2-(methylthio)-4-pyrimidinamine

Product Name

5-Ethoxy-2-(methylthio)-4-pyrimidinamine

IUPAC Name

5-ethoxy-2-methylsulfanylpyrimidin-4-amine

Molecular Formula

C7H11N3OS

Molecular Weight

185.25 g/mol

InChI

InChI=1S/C7H11N3OS/c1-3-11-5-4-9-7(12-2)10-6(5)8/h4H,3H2,1-2H3,(H2,8,9,10)

InChI Key

WMJDQOQDDRAZMJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CN=C(N=C1N)SC

5-Ethoxy-2-(methylthio)-4-pyrimidinamine is a pyrimidine derivative characterized by the presence of an ethoxy group at the fifth position and a methylthio group at the second position of the pyrimidine ring. Its molecular formula is C8H10N2OSC_8H_{10}N_2OS, and it has a molecular weight of 186.24 g/mol. The compound is recognized for its potential applications in pharmaceuticals and agrochemicals due to its unique structural features.

Typical of pyrimidine derivatives. Notably:

  • Nucleophilic Substitution: The chlorine atom in 4-chloro-6-ethoxy-2-(methylthio)pyrimidine can undergo nucleophilic substitution reactions, allowing for the introduction of different substituents at the 4-position.
  • Methylation: The methylthio group can be oxidized to form sulfoxides or sulfones, which can further react with various electrophiles.
  • Condensation Reactions: The amine group can participate in condensation reactions to form more complex structures.

For instance, a notable reaction involves the transformation of 4,6-dichloro-2-(methylthio)pyrimidine into 5-ethoxy-2-(methylthio)-4-pyrimidinamine via nucleophilic substitution with sodium ethoxide in ethanol, yielding significant quantities of the desired product .

The biological activity of 5-ethoxy-2-(methylthio)-4-pyrimidinamine has been explored in various studies. Pyrimidine derivatives are often associated with significant pharmacological properties, including:

  • Antimicrobial Activity: Many compounds in this class exhibit activity against bacterial and fungal strains.
  • Antiviral Properties: Some derivatives have shown promise as antiviral agents, potentially inhibiting viral replication.
  • Anticancer Activity: Certain pyrimidine derivatives are being investigated for their ability to inhibit tumor cell proliferation.

Research indicates that modifications to the pyrimidine structure can enhance these biological activities, making compounds like 5-ethoxy-2-(methylthio)-4-pyrimidinamine valuable in drug development .

The synthesis of 5-ethoxy-2-(methylthio)-4-pyrimidinamine typically involves several steps:

  • Formation of the Pyrimidine Ring: Starting from appropriate precursors such as diethyl malonate or thiourea, the pyrimidine core is constructed through cyclization reactions.
  • Introduction of Ethoxy Group: This can be achieved through nucleophilic substitution reactions where an ethyl group is introduced at the 5-position.
  • Methylthio Group Addition: The methylthio group can be added via thiomethylation reactions using methyl iodide or similar reagents.

A specific synthetic route includes reacting 4,6-dichloro-2-(methylthio)pyrimidine with sodium ethoxide in ethanol under mild conditions to yield 5-ethoxy-2-(methylthio)-4-pyrimidinamine in high yields .

5-Ethoxy-2-(methylthio)-4-pyrimidinamine has several applications:

  • Pharmaceuticals: It serves as a scaffold for developing new drugs targeting various diseases due to its biological activity.
  • Agrochemicals: The compound may be utilized in developing herbicides or pesticides owing to its potential antimicrobial properties.
  • Research: It is used in biochemical research for studying enzyme interactions and metabolic pathways involving pyrimidines.

Interaction studies involving 5-ethoxy-2-(methylthio)-4-pyrimidinamine focus on its binding affinity and efficacy against specific biological targets. Research has shown that modifications to the molecular structure can significantly influence its interaction with enzymes or receptors. For example, studies on similar compounds have demonstrated their ability to inhibit specific kinases or enzymes involved in cancer progression, suggesting that 5-ethoxy-2-(methylthio)-4-pyrimidinamine may exhibit comparable interactions .

Several compounds share structural similarities with 5-ethoxy-2-(methylthio)-4-pyrimidinamine, including:

Compound NameStructure FeaturesUnique Aspects
4-Chloro-6-methoxy-2-(methylthio)pyrimidineContains a methoxy group instead of ethoxyExhibits different reactivity patterns
4-Methylsulfanyl-6-methoxypyrimidineSimilar methylthio and methoxy groupsPotentially higher lipophilicity
4-Amino-6-(substituted) pyrimidinesVaries by substitution at the amino groupDiverse biological activities

These compounds highlight the versatility of pyrimidine derivatives and their potential applications across different fields. The unique combination of an ethoxy and methylthio group in 5-ethoxy-2-(methylthio)-4-pyrimidinamine distinguishes it from these analogs, potentially offering unique pharmacological benefits .

XLogP3

1

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

185.06228316 g/mol

Monoisotopic Mass

185.06228316 g/mol

Heavy Atom Count

12

Dates

Last modified: 08-10-2024

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